molecular formula C30H57NO12 B12409283 Lactosyl-C18-sphingosine-d7

Lactosyl-C18-sphingosine-d7

Cat. No.: B12409283
M. Wt: 630.8 g/mol
InChI Key: MQKSCOKUMZMISB-WZJHVHHZSA-N
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Description

Lactosyl-C18-sphingosine-d7 is a deuterium-labeled derivative of Lactosyl-C18-sphingosine. This compound is part of the sphingolipid family, which plays a crucial role in cellular processes such as cell signaling and apoptosis. The deuterium labeling makes it particularly useful in scientific research, especially in the study of pharmacokinetics and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lactosyl-C18-sphingosine-d7 involves the incorporation of deuterium into Lactosyl-C18-sphingosine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Lactosyl-C18-sphingosine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactosyl ceramide derivatives, while reduction may produce deuterated sphingosine analogs .

Scientific Research Applications

Lactosyl-C18-sphingosine-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lactosyl-C18-sphingosine-d7 involves its incorporation into cellular membranes, where it participates in signaling pathways. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems. It interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lactosyl-C18-sphingosine-d7 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it a valuable tool for studying complex biological processes .

Properties

Molecular Formula

C30H57NO12

Molecular Weight

630.8 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1/i1D3,2D2,3D2

InChI Key

MQKSCOKUMZMISB-WZJHVHHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O

Origin of Product

United States

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